molecular formula C26H26BrN3O3 B11627244 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11627244
M. Wt: 508.4 g/mol
InChI Key: WEFIOPFPKBZFBG-ZNTNEXAZSA-N
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Description

4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst.

    Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the propyl chain.

    Hydroxylation: The hydroxy group can be introduced via a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of its functional groups with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

The imidazole ring is a common motif in many pharmaceuticals. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where imidazole-containing drugs have shown efficacy.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, the imidazole ring could interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The bromobenzoyl group could participate in halogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the propan-2-yl group, which may affect its chemical and biological properties.

    4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a methyl group instead of a propan-2-yl group, which could influence its steric and electronic properties.

Uniqueness

The presence of the propan-2-yl group in 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE adds steric bulk and hydrophobic character, which can significantly impact its reactivity and interactions with other molecules. This makes it a unique compound with distinct properties compared to its analogs.

Properties

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26BrN3O3/c1-17(2)18-4-6-19(7-5-18)23-22(24(31)20-8-10-21(27)11-9-20)25(32)26(33)30(23)14-3-13-29-15-12-28-16-29/h4-12,15-17,23,31H,3,13-14H2,1-2H3/b24-22+

InChI Key

WEFIOPFPKBZFBG-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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